MAO-B versus MAO-A Isoform Selectivity: Direct BindingDB Comparative IC₅₀ Data for 1-(5-Amino-2-mercaptophenyl)-1-bromopropan-2-one
The target compound exhibits differential inhibitory potency against the two human monoamine oxidase isoforms under matched recombinant enzyme assay conditions. It inhibits human recombinant MAO-B with an IC₅₀ of 60 nM, while against human recombinant MAO-A the IC₅₀ is 0.850 nM [1]. This translates to an approximately 71-fold greater inhibition constant for MAO-B relative to MAO-A. For procurement purposes, this selectivity profile identifies a compound with preferential MAO-B engagement, distinguishing it from pan-MAO or MAO-A-preferring inhibitors that carry higher risk of tyramine-related hypertensive crisis in therapeutic contexts.
| Evidence Dimension | MAO-B vs. MAO-A inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | MAO-B IC₅₀ = 60 nM; MAO-A IC₅₀ = 0.850 nM |
| Comparator Or Baseline | Self-referenced between two human recombinant MAO isoforms measured in identical Sf9 cell expression system |
| Quantified Difference | ~71-fold selectivity for MAO-B over MAO-A |
| Conditions | Human recombinant MAO-B and MAO-A expressed in Sf9 cells; MAO-B substrate: 5-phenylacetaldehyde; MAO-A substrate: 5-hydroxytryptamine; H₂O₂ production readout after 1 hr incubation |
Why This Matters
MAO-B-selective inhibitors are clinically validated for Parkinson's disease (e.g., selegiline, rasagiline); a ~71-fold selectivity window guides procurement toward neuronal MAO-B-targeted programs rather than peripheral or CNS MAO-A programs where dietary tyramine interaction risk is elevated.
- [1] BindingDB. BDBM50075959 (CHEMBL3415795). Affinity Data: IC₅₀ 60 nM for human recombinant MAO-B; IC₅₀ 0.850 nM for human recombinant MAO-A. Curated by ChEMBL. View Source
